molecular formula C16H13N3S B2964087 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 626222-28-4

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No.: B2964087
CAS No.: 626222-28-4
M. Wt: 279.36
InChI Key: IOLNTSWRRHTYGJ-UHFFFAOYSA-N
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Description

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 3-position and a pyridin-2-ylmethylthio group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution at the 3-Position: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with pyridin-2-ylmethylthiol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine.

    Substitution: The phenyl and pyridin-2-ylmethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It can be used as a probe to study biological pathways involving pyridazine derivatives.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-3-carboxamide.

    Thioether-Substituted Heterocycles: Compounds such as 2-(methylthio)pyridine and 2-(phenylthio)pyridine.

Uniqueness

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridazine ring with the phenyl and pyridin-2-ylmethylthio groups can result in enhanced biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

3-phenyl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-6-13(7-3-1)15-9-10-16(19-18-15)20-12-14-8-4-5-11-17-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLNTSWRRHTYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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